molecular formula C6H4N4O2 B097293 Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione CAS No. 20886-77-5

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione

Cat. No. B097293
CAS RN: 20886-77-5
M. Wt: 164.12 g/mol
InChI Key: ZIMDKZKMFQILPB-UHFFFAOYSA-N
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Description

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione is a heterocyclic compound . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . This class of compounds has attracted considerable attention due to their high potential for application in medicinal chemistry .


Synthesis Analysis

Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first route involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . The second route involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Molecular Structure Analysis

The molecular structure of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione is represented by the formula C6H4N4 . It has an average mass of 132.123 Da and a monoisotopic mass of 132.043594 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione include acylation, cyclization, and reductive amination . These reactions are sensitive to the presence of traces of water in the reaction mixture .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Novel Synthesis Techniques : Improved synthesis methods for Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a subclass of 4-deazatoxoflavins, have been developed. These methods involve the treatment of uracil derivatives with glyoxal monohydrates, enabling the synthesis of monosubstituted isomers (Turbiak, Kampf, & Showalter, 2010).

  • Creation of Analog Libraries : Libraries of Pyrimido[4,5-c]pyridazine-5,7-dione analogs have been prepared using parallel synthesis, showcasing the compound's versatility for various substitutions at the 3-position, including alkyl, aryl, and heteroaryl groups (Chen, Barber, Ng, & Zhou, 2010).

  • Nucleophilic Substitution Reactions : The compound exhibits remarkable ability to undergo not only simple functionalizations but also complex tandem and cascade transformations leading to the annelation of various heterocyclic rings (Pozharskii & Gulevskaya, 2005).

Potential Applications in Pharmacology

  • Monoamine Oxidase Inhibitors : Synthesized derivatives of Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione have been identified as potential monoamine oxidase inhibitors, which could have implications for treating certain neurological or psychiatric disorders (Khalafy, Rimaz, Panahi, & Rabiei, 2011).

Chemical Properties and Reactions

  • Optically Active Derivatives : Studies on optically active derivatives of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione have revealed interesting properties and redox potentials, which are significant for understanding the chemical behavior of these compounds (Nitta, Naya, & Shibayama, 2004).

  • Efficiency in Synthesis as Antioxidant Agents : Research on the synthesis of Pyrimido[4,5-d]pyrimidine derivatives, which share structural similarities with Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, indicates their potential as efficient antioxidant agents (Cahyana, Liandi, & Zaky, 2020).

Future Directions

Future research could focus on further exploring the synthesis methods and potential applications of Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione. Given its structural similarity to purines and isomeric to pteridines, it may have potential applications in medicinal chemistry . Further studies could also investigate its biological activity and potential as an inhibitor of various enzymes .

properties

IUPAC Name

8H-pyrimido[4,5-c]pyridazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-1-2-7-10-4(3)8-6(12)9-5/h1-2H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDKZKMFQILPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618395
Record name Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione

CAS RN

20886-77-5
Record name Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20886-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
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Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
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Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
Reactant of Route 4
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Reactant of Route 5
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
Reactant of Route 6
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione

Citations

For This Compound
5
Citations
AJ Turbiak, JW Kampf, HDH Showalter - Tetrahedron letters, 2010 - Elsevier
An improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a known subclass of 4-deazatoxoflavins, is reported. The approach involves treatment of 3-methyl-…
Number of citations: 20 www.sciencedirect.com
Y Chen, JR Barber, SC Ng, Y Zhou - Synthetic Communications®, 2010 - Taylor & Francis
A library of novel 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs was prepared in a parallel fashion via the cyclization of 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione (4) …
Number of citations: 4 www.tandfonline.com
PG Sergeev, VG Nenajdenko - Russian Chemical Reviews, 2020 - iopscience.iop.org
The review is devoted to recent advances in the chemistry of pyridazine—a six-membered heterocycle containing two nitrogen atoms in adjacent positions. The practical significance of …
Number of citations: 30 iopscience.iop.org
B Eftekhari-Sis, M Zirak - Chemical reviews, 2015 - ACS Publications
Heterocycles are an important class of organic compounds accounting for nearly one-third of the past decade’s publications, which are in the field of heterocyclic chemistry. In fact, two-…
Number of citations: 136 pubs.acs.org
GR Newkome - Progress in Heterocyclic Chemistry, 2005 - books.google.com
In the twenty-first century, there will continue to be a noticeable trend from studies of classical “crown ethers” towards directed polyazamacromolecules, for metal atom complexation and …
Number of citations: 2 books.google.com

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